Pipazethate Hydrochloride

antitussive efficacy double-blind trial placebo comparison

Procure Pipazethate Hydrochloride (CAS 6056-11-7) as a validated negative control for antitussive assays or a reference ligand for sigma-1 receptor binding studies (IC50 190 nM). This research-grade compound serves as a GABA antagonist tool for cough reflex pathway investigation. Not for human therapeutic use. Ensure regulatory compliance prior to purchase.

Molecular Formula C21H26ClN3O3S
Molecular Weight 436.0 g/mol
CAS No. 6056-11-7
Cat. No. B131205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipazethate Hydrochloride
CAS6056-11-7
Synonyms10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester Hydrochloride;  Pipazethate Hydrochloride;  Pipazethate Monohydrochloride;  2-(2-Piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate Hydrochlo
Molecular FormulaC21H26ClN3O3S
Molecular Weight436.0 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl
InChIInChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H
InChIKeyFEUBUXUFKHXRKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipazethate Hydrochloride (CAS 6056-11-7): Compound Identity, Pharmacological Class, and Procurement Relevance for Antitussive Research


Pipazethate Hydrochloride (CAS 6056-11-7) is a synthetic 1-azaphenothiazine derivative that functions as a non-narcotic, centrally acting antitussive agent [1]. The compound acts on the medullary cough center and additionally exhibits sigma-1 receptor binding with an IC50 of 190 nM and GABA antagonist properties [2]. Originally developed as a prescription cough suppressant, it was briefly marketed under several brand names before being discontinued by its manufacturer due to lack of efficacy evidence [3]. For research and industrial procurement, Pipazethate Hydrochloride is available as a reference standard or research-grade compound, not for human therapeutic use.

Pipazethate Hydrochloride (CAS 6056-11-7): Why In-Class Antitussive Agents Cannot Be Interchanged Without Verification


Within the non-narcotic antitussive class, Pipazethate Hydrochloride cannot be assumed equivalent to or interchangeable with agents such as dextromethorphan, cloperastine, chlophedianol, dimemorfan, or fominoben due to fundamental differences in molecular target engagement, efficacy profiles, and safety parameters. Clinical double-blind studies have demonstrated that Pipazethate fails to show efficacy superior to placebo in both experimentally induced cough and chronic cough patient populations [1]. Furthermore, the compound's sigma-1 receptor binding (IC50 190 nM) distinguishes its pharmacological footprint from most other antitussives, which primarily act via NMDA antagonism (dextromethorphan), opioid receptors (codeine), or undefined central pathways [2]. Critically, Pipazethate carries a documented risk of serious adverse events including Torsade de pointes arrhythmia and fatal toxicity in pediatric overdose, a profile that is not class-wide and varies substantially among antitussive agents [3]. These three axes of differentiation—negative efficacy outcome, unique sigma-1 binding, and distinct cardiotoxicity risk—preclude generic substitution without explicit experimental or regulatory validation.

Pipazethate Hydrochloride (CAS 6056-11-7): Quantitative Differential Evidence for Scientific Selection


Clinical Efficacy: Pipazethate Hydrochloride vs. Placebo in Double-Blind Controlled Trials

In a double-blind study comparing Pipazethate with placebo, the drug demonstrated no superior antitussive effect. The study included 70 patients with chronic cough and 41 healthy subjects with artificially induced cough using the Bickerman and Barach method. The conclusion states that results with pipazethate are 'no better than with placebo' in both experimental and clinical settings [1]. This efficacy profile stands in stark contrast to benchmark antitussives such as codeine, which consistently demonstrates superiority over placebo in standardized cough suppression assays, though direct head-to-head trials between pipazethate and codeine are not available in the literature.

antitussive efficacy double-blind trial placebo comparison clinical pharmacology

Sigma-1 Receptor Binding Affinity: Pipazethate vs. Other Antitussives

Pipazethate binds to the sigma-1 receptor with an IC50 value of 190 nM [1]. In contrast, the widely used antitussive dextromethorphan binds to sigma-1 receptors with substantially higher affinity (reported Ki in the low nanomolar range), while other antitussives including levopropoxyphene, chlophedianol, and fominoben demonstrate poor affinity for dextromethorphan binding sites [2]. This molecular target profile positions Pipazethate as a moderately potent sigma-1 ligand within the antitussive class, distinct from both high-affinity binders like dextromethorphan and non-binders like chlophedianol.

sigma-1 receptor binding affinity receptor pharmacology antitussive mechanism

GABA Antagonist Activity: Pipazethate as a Pharmacological Tool

Pipazethate is characterized as a potent GABA antagonist [1]. This pharmacological property is not shared by most other antitussive agents. For example, dextromethorphan acts primarily as an NMDA receptor antagonist and sigma-1 agonist, while codeine exerts its effects via μ-opioid receptor agonism. Pipazethate's GABA antagonism is mechanistically linked to its known adverse effect profile, including seizure induction at high doses and convulsant activity [2]. This property distinguishes it from non-GABAergic antitussives and provides a defined molecular basis for its toxicity profile.

GABA antagonist GABAA receptor neuropharmacology seizure liability

Cardiotoxicity and Safety Profile: Torsade de Pointes Risk in Pipazethate Exposure

Pipazethate carries a documented risk of serious cardiac arrhythmia, specifically Torsade de pointes, as evidenced by case reports of accidental ingestion. A 3-year-old child presented with cardiac dysrhythmias in the shape of Torsade de pointes following ingestion of Pipazethate HCl [1]. Additionally, toxicity reviews document a wide variety of symptoms including neurological, respiratory, and cardiovascular manifestations, with metabolic acidosis, hyperglycemia, and hyperkalemia as common laboratory findings [2]. This cardiotoxicity profile is not a class-wide feature of non-narcotic antitussives; dextromethorphan, for example, is not typically associated with Torsade de pointes at therapeutic or moderate overdose levels.

cardiotoxicity Torsade de pointes safety pharmacology pediatric toxicity

Pipazethate Hydrochloride (CAS 6056-11-7): Evidence-Based Research and Industrial Application Scenarios


Negative Control Compound in Antitussive Efficacy Assays

Based on the double-blind clinical evidence demonstrating that Pipazethate is 'no better than placebo' in cough suppression [1], this compound serves as an experimentally validated negative control for antitussive screening programs. Researchers can use Pipazethate Hydrochloride to establish baseline non-response in cough models, enabling robust differentiation of true active compounds from false positives. This application is particularly valuable given the compound's central mechanism of action, which ensures that any observed efficacy in test compounds is not attributable to nonspecific central nervous system depression.

Sigma-1 Receptor Pharmacological Probe and Reference Standard

Pipazethate Hydrochloride's sigma-1 receptor binding with IC50 = 190 nM [2] positions it as a reference ligand for comparative sigma-1 receptor pharmacology studies. In research examining the role of sigma-1 receptors in cough reflex modulation or neurological function, Pipazethate offers an intermediate-affinity benchmark that can be compared against high-affinity ligands such as dextromethorphan and non-binders such as chlophedianol. This enables structure-activity relationship (SAR) investigations and receptor occupancy correlation studies.

GABA Antagonist Reference for Neuropharmacology Research

As a documented potent GABA antagonist [3], Pipazethate Hydrochloride is suitable for research investigating GABAergic contributions to cough reflex pathways. The compound can be employed as a pharmacological tool to dissect the relative contributions of GABAergic versus non-GABAergic mechanisms in centrally mediated antitussive effects. Additionally, its established GABA antagonist activity makes it useful in studies examining convulsant liability and seizure threshold modulation in preclinical models.

Analytical Reference Standard for Spectrophotometric Method Development

Validated spectrophotometric methods exist for the determination of Pipazethate Hydrochloride in pure form and in pharmaceutical formulations [4]. The compound is therefore suitable as an analytical reference standard for developing and validating quantitative assays, including ion-pair complex formation methods with thiocyanate and cobalt(II) or molybdenum(V). This application is relevant for quality control laboratories, forensic toxicology, and pharmaceutical analysis research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipazethate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.